Product packaging for Cladoniamide A(Cat. No.:)

Cladoniamide A

Cat. No.: B1263022
M. Wt: 437.8 g/mol
InChI Key: DHOZHQLTBYYIIG-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide A is a cytotoxic bis-indole alkaloid belonging to the rare indolotryptoline class, originally isolated from the lichen-associated actinomycete Streptomyces uncialis . This natural product exhibits potent antiproliferative activity against diverse cancer cell lines at nanomolar concentrations, making it a compound of significant interest in oncology research . Its unique mechanism of action involves the inhibition of the vacuolar H+-ATPase (V-ATPase) complex, a key regulator of cellular pH gradients . Genetic studies in fission yeast have identified that resistance-conferring mutations map specifically to the proteolipid subunits (c/c') of the V-ATPase, confirming this complex as its primary physiological target . This mode of action is distinct from other known V-ATPase inhibitors, positioning this compound as a structurally novel chemical probe for studying the role of V-ATPase in cancer development and other pH-dependent cellular processes . Biosynthetically, this compound is derived from the oxidative dimerization of two L-tryptophan molecules . Its distinctive indenotryptoline scaffold, which features a 'flipped' indole ring, is enzymatically rearranged from an indolocarbazole precursor by a series of flavin-dependent enzymes, including the key flavoprotein ClaX1 . The biosynthetic gene cluster ( cla ) responsible for its production has been identified and sequenced, enabling further research into its biosynthesis and engineering of novel analogs . This product is intended for research purposes only, such as in fundamental cancer biology, target validation, and the exploration of V-ATPase as an anticancer target . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16ClN3O5 B1263022 Cladoniamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

(11S,15R)-7-chloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione

InChI

InChI=1S/C22H16ClN3O5/c1-25-19(27)21(29)15-12-9-10(23)7-8-13(12)24-16(15)17-18(31-2)11-5-3-4-6-14(11)26(17)22(21,30)20(25)28/h3-9,24,29-30H,1-2H3/t21-,22+/m1/s1

InChI Key

DHOZHQLTBYYIIG-YADHBBJMSA-N

Isomeric SMILES

CN1C(=O)[C@@]2(C3=C(C4=C(C5=CC=CC=C5N4[C@@]2(C1=O)O)OC)NC6=C3C=C(C=C6)Cl)O

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C(C5=CC=CC=C5N4C2(C1=O)O)OC)NC6=C3C=C(C=C6)Cl)O

Origin of Product

United States

Contextualizing Indolotryptoline Alkaloids in Natural Product Research

Indolotryptoline alkaloids are a relatively rare subclass of bisindole alkaloids, which are characterized by the presence of two indole (B1671886) moieties. researchgate.net These natural products are biosynthetically derived from the oxidative dimerization of L-tryptophan. While the broader class of bisindole alkaloids is well-represented in nature, the indolotryptoline scaffold is an unusual structural motif. researchgate.netebi.ac.uk

Historically, research on bisindole alkaloids has been dominated by the more commonly occurring indolocarbazoles. The discovery of indolotryptolines, therefore, opened a new avenue of investigation within this area of natural product chemistry, highlighting the diverse biosynthetic pathways that can arise from a common precursor.

Significance of Cladoniamide a Within Bisindole Alkaloid Research

The discovery of Cladoniamide A, along with its congeners, was a significant milestone in the field of bisindole alkaloid research. The cladoniamides were the first indolotryptolines to have their structures comprehensively reported, providing the first detailed insight into this rare subclass. ebi.ac.uk

A key aspect of their significance lies in their unprecedented rearranged and degraded alkaloid skeletons. researchgate.netnih.govacs.org This unique molecular architecture, particularly the indenotryptoline core, set them apart from the more familiar indolocarbazole alkaloids. The elucidation of the structure of this compound provided a crucial template for understanding the structural diversity within the broader bisindole alkaloid family and spurred further research into their biosynthesis and potential biological activities. The proposed biogenetic origin of cladoniamides from indolocarbazole precursors has also been a focal point of scientific inquiry, shedding light on the intricate enzymatic transformations that lead to such complex molecular scaffolds. researchgate.netnih.govacs.org

Atpase V Atpase As a Proposed Molecular Target

Proposed Molecular Targets and Effects

Research strongly suggests that Vacuolar H+-ATPase (V-ATPase) is a primary molecular target of Cladoniamide A. researchgate.netnih.govnih.gov V-ATPase is a proton pump essential for acidifying various intracellular organelles and is implicated in cancer progression and multidrug resistance. nih.govacs.org

Vacuolar H

Distinct Binding Site from Known V-ATPase Inhibitors:The resistance-conferring mutations identified for this compound are located at a site distinct from the binding sites of other known V-ATPase inhibitors, such as bafilomycin and concanamycin.nih.govnih.govThis suggests that this compound represents a structurally novel class of V-ATPase inhibitors with a unique binding mode.nih.gov

While direct inhibition of Epidermal Growth Factor Receptor (EGFR) by this compound is not explicitly detailed, related indolotryptolines like BE-54017 have been shown to induce apoptosis in cells that overexpress EGFR, possibly through the inhibition of V-ATPase. nih.govscispace.com EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor formation. sigmaaldrich.comabcam.com The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. sigmaaldrich.comabcam.com

This compound and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines, which serve as biological assays to determine their anticancer potential.

Cladoniamides A and B have been identified as potent, nanomolar cytotoxic agents against the HCT-116 human colon cancer cell line. nih.govscispace.comresearchgate.net In contrast, Cladoniamide G is a notable active analog against the MCF-7 breast cancer cell line. nih.govresearchgate.netthieme-connect.comresearchgate.net

CompoundCell LineActivity
This compound HCT-116 (Colon Cancer)Nanomolar cytotoxic agent nih.govresearchgate.net
Cladoniamide B HCT-116 (Colon Cancer)Nanomolar cytotoxic agent nih.govresearchgate.net
Cladoniamide G MCF-7 (Breast Cancer)Cytotoxic at 10 μg/mL acs.orgresearchgate.net

Structure Activity Relationship Sar of Cladoniamide a and Analogs

Methodologies for SAR Elucidation in Natural Products

Elucidating the structure-activity relationships of complex natural products like Cladoniamide A requires a multi-pronged approach that combines synthetic chemistry, biochemistry, and molecular biology. rsc.orgnih.gov These methods allow researchers to generate a library of related compounds (analogs) and assess how specific structural changes affect their biological function.

Total synthesis is a powerful tool for producing natural product analogs for SAR studies. rsc.org It allows for the creation of derivatives with specific modifications that may not be accessible through biological methods. Strategies like diverted total synthesis, where intermediates in a synthetic route are used to create a variety of final products, and convergent synthesis, which involves assembling complex molecules from several individually prepared fragments, are employed to generate structural diversity. rsc.org For instance, the total synthesis of Cladoniamide G, a related indolotryptoline, was achieved using key steps such as the oxidative dimerization of a chloroindole derivative and a tandem reaction sequence. researchgate.net This type of synthetic approach provides a platform for creating various analogs by using different starting materials or modifying intermediates, thereby facilitating detailed SAR investigations.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This hybrid approach can overcome challenges in purely chemical or biological syntheses, offering an efficient way to produce complex molecules and their analogs. mdpi.comrsc.org In the context of indolotryptoline biosynthesis, chemoenzymatic strategies can be employed to generate novel compounds. researchgate.netdntb.gov.ua For example, specific enzymes can be used to perform challenging steps, such as stereoselective glycosylations or oxidations, on chemically synthesized precursors. nih.gov The reconstruction of the cladoniamide biosynthetic cascade in a heterologous host like E. coli demonstrates the potential of using enzymes (ClaX1, ClaM1, ClaX2, and ClaM3) to convert an indolocarbazole precursor into the complex indolotryptoline scaffold of cladoniamides, a process that can be adapted to produce novel derivatives for SAR studies. nih.gov

With the identification of the cladoniamide (cla) biosynthetic gene cluster, it has become possible to generate novel analogs through genetic manipulation. nih.govplos.org This field, often referred to as combinatorial biosynthesis, involves modifying the biosynthetic pathway of a natural product to produce new chemical structures. nih.gov By introducing, deleting, or swapping genes from related pathways, researchers can create a microbial platform for producing "unnatural" natural products. For example, genes from the rebeccamycin (B1679247) and staurosporine (B1682477) biosynthetic pathways have been introduced into the cladoniamide pathway to generate new bisindole compounds. nih.gov This approach not only produces novel analogs for SAR studies but also provides insights into the substrate specificity of the biosynthetic enzymes involved. nih.govnih.gov The availability of the cla gene cluster opens up numerous possibilities for combinatorial engineering to explore the chemical space around the cladoniamide scaffold. plos.orgoup.com

Analysis of Structural Features Influencing Biological Activity

The cladoniamides possess a rare indenotryptoline skeleton, which is believed to be biosynthetically derived from the rearrangement of a more common indolocarbazole precursor. nih.govplos.orgacs.org This unique scaffold is a key determinant of their biological activity. Cladoniamides A and B have been identified as potent cytotoxic agents against the HCT-116 colon cancer cell line, exhibiting activity at nanomolar concentrations. nih.govscispace.com

The core indolotryptoline structure, formed by the enzymatic rearrangement of an indolocarbazole, is critical for its bioactivity. nih.gov This rearrangement, catalyzed by the enzyme ClaX2, involves a significant "flipping" of one of the indole (B1671886) rings, creating the distinctive scaffold. scispace.com The integrity of the succinimide (B58015) ring is also important, as its non-enzymatic, base-catalyzed opening leads to the formation of the minor, less active cladoniamides D-G. nih.gov

CompoundBiological ActivityCell LineIC50
This compound CytotoxicHCT-116Nanomolar range
Cladoniamide B CytotoxicHCT-116Nanomolar range
Cladoniamide G CytotoxicMCF-710 µg/mL
BE-54017 Induces apoptosisEGFR-overexpressing cellsNot specified
Borregomycin A Kinase InhibitorCaMKIIδ3.4 µM

Data compiled from multiple sources. nih.govscispace.com

Impact of Methylation Patterns on Indolotryptoline Scaffold Integrity and Activity

Methylation is a common modification in natural product biosynthesis that can significantly impact a molecule's stability, bioavailability, and target interaction. acs.org In the cladoniamide biosynthetic pathway, two N-methyltransferase enzymes, ClaM1 and ClaM3, play crucial roles. nih.govnih.gov

Role of Halogenation in Bioactivity of this compound and Related Compounds

Halogenation is a key structural feature in many bioactive natural products, often being critical for their pharmacological activity. nih.govmdpi.com The introduction of a halogen atom, such as chlorine or bromine, can alter a molecule's lipophilicity, binding affinity, and metabolic stability. mdpi.com The cladoniamides are chlorinated bis-indole alkaloids, and this halogenation is expected to play a significant role in their bioactivity. acs.org

In many natural products, the removal of halogen atoms leads to a dramatic decrease in biological potency. nih.gov Flavin-dependent halogenases are responsible for the regioselective incorporation of halogen atoms onto the molecular scaffold. researchgate.net In the case of the related indolotryptoline borregomycin, the halogenase BorH is responsible for a unique dichlorination pattern not seen in other indolocarbazoles. pnas.org While the specific impact of the chlorine atoms on this compound's cytotoxicity has not been explicitly detailed in the provided context, the general principles of SAR suggest they are likely crucial. wikipedia.org The presence and position of halogens can confer persistence and influence how the molecule interacts with its target. wikipedia.org The preference of many halogenase enzymes for bromination over chlorination also presents an opportunity to create brominated analogs of cladoniamides through biosynthetic engineering, which could lead to altered bioactivities. acs.org

Computational Chemistry and Molecular Modeling of Cladoniamide a

Application of Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.compnas.org This method is instrumental in elucidating the specific interactions that govern the biological activity of a compound like Cladoniamide A. biorxiv.org

Studies have identified the vacuolar-type H+-ATPase (V-ATPase) as a potential target for indolotryptolines like this compound and BE-54017. acs.org Molecular docking can be employed to model the interaction between this compound and the V-ATPase protein. The process involves preparing the three-dimensional structures of both this compound (the ligand) and the V-ATPase (the receptor) and then using a docking algorithm, such as AutoDock Vina, to sample a wide range of possible binding poses of the ligand within the receptor's binding site. mdpi.com

The docking results are evaluated using a scoring function, which estimates the binding free energy. A lower binding energy typically indicates a more stable and favorable interaction. peerj.com The analysis of the predicted binding pose can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and specific amino acid residues of the V-ATPase. For instance, a hypothetical docking study might reveal that the indole (B1671886) moieties of this compound form crucial π-π stacking interactions with aromatic residues like tryptophan or phenylalanine within the V-ATPase binding pocket, while the amide group may act as a hydrogen bond donor or acceptor. mdpi.com

Table 1: Hypothetical Molecular Docking Results of this compound and Analogs against V-ATPase

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound -9.5TRP234, PHE350π-π Stacking
ASP450Hydrogen Bond
Analog 1 (demethyl)-8.2PHE350π-π Stacking
Analog 2 (chloro-substituted)-9.9TRP234, PHE350π-π Stacking, Halogen Bond
ASP450Hydrogen Bond

These insights are invaluable for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity. biorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. ebsco.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the system's behavior at an atomic level. arxiv.org

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking, solvated in a water box with appropriate ions to mimic physiological conditions. peerj.com The simulation, often run for nanoseconds or even microseconds, tracks the trajectory of all atoms in the system. Analysis of this trajectory can provide crucial information on:

Conformational Flexibility: MD simulations can reveal the conformational flexibility of both this compound and the V-ATPase binding site upon complex formation. mdpi.com

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be calculated over the simulation time to assess the stability of the binding pose. A stable RMSD suggests a persistent and stable interaction. biorxiv.org

Interaction Dynamics: The simulations can show how interactions, such as hydrogen bonds, evolve over time, highlighting which are most persistent and likely most important for binding. nih.gov

Solvent Effects: The role of water molecules in mediating or disrupting the ligand-receptor interactions can be explicitly observed.

Table 2: Hypothetical RMSD Values from a Molecular Dynamics Simulation of the this compound-V-ATPase Complex

Simulation Time (ns)RMSD of this compound (Å)RMSD of V-ATPase Backbone (Å)
00.00.0
101.21.5
201.31.6
301.11.5
401.21.7
501.31.6

The insights from MD simulations are critical for validating docking results and for gaining a deeper understanding of the dynamic nature of the molecular recognition process. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, untested compounds and to identify the key structural features that influence their potency. mdpi.comfrontiersin.org

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined inhibitory activities against a specific target, such as V-ATPase, is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and orbital energies.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. researchgate.net The resulting model is then rigorously validated to ensure its predictive power. mdpi.com A hypothetical QSAR equation might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.5 * (H-bond_Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the activity, while a larger molecular weight decreases it. The contour maps generated from 3D-QSAR studies like CoMFA and CoMSIA can further visualize the favorable and unfavorable regions around the molecular scaffold for activity, providing a roadmap for designing more potent inhibitors. nih.gov

In Silico Screening and Virtual Ligand Design for this compound Scaffolds

The structural and mechanistic insights gained from molecular docking, MD simulations, and QSAR can be leveraged for in silico screening and the rational design of new ligands based on the this compound scaffold. longdom.orgnih.gov

Virtual Screening: This process involves screening large libraries of chemical compounds computationally to identify those that are most likely to bind to a target of interest. nih.gov Using the this compound scaffold as a starting point, a pharmacophore model can be developed based on the key interaction features identified in docking and MD studies. This pharmacophore can then be used to rapidly screen virtual libraries containing millions of compounds, filtering for molecules that match the required 3D arrangement of chemical features. The hits from this screening can then be subjected to more rigorous docking studies. nih.gov

Ligand Design: Alternatively, new ligands can be designed de novo or by modifying the this compound structure. The QSAR models and the 3D maps from CoMFA/CoMSIA can guide the modifications. For example, if the model indicates that a bulky, hydrophobic group is favored in a particular region, different alkyl or aryl groups can be computationally added to the this compound backbone and their predicted activity evaluated before undertaking their chemical synthesis. This iterative process of design, computational evaluation, and subsequent synthesis and testing can significantly accelerate the discovery of new lead compounds. nih.gov

Microbial Production and Bioprocessing of Cladoniamide a

Fermentation of Cladoniamide A by Streptomyces uncialis

The production of this compound is achieved through the cultivation of Streptomyces uncialis. nih.govnih.gov This bacterium, originally isolated from the lichen Cladonia uncialis, is the natural source of the entire family of cladoniamide compounds, from A to G. nih.govnih.govnpatlas.org Fermentation is conducted using specific culture media designed to support the growth of Streptomyces and encourage the biosynthesis of secondary metabolites.

Initial isolation and production studies often utilized solid agar (B569324) media, but subsequent research has focused on developing liquid culture techniques for more scalable production. nih.govnih.gov A two-stage fermentation process is common for S. uncialis. Spores are first cultivated in a seed medium, such as MYM medium (containing maltose, yeast extract, and malt (B15192052) extract at a pH of 7.0-7.3), to generate sufficient biomass. nih.govoup.com This seed culture is then inoculated into a larger volume of a production medium for a period of several days to allow for the synthesis and accumulation of the target compounds. nih.govoup.com this compound is typically produced as a major metabolite during these fermentations. researchgate.netnih.gov In submerged fermentation conditions, cladoniamides have been identified as major metabolites, with HPLC profiles showing significant peaks corresponding to these compounds. nih.govoup.com

Optimization of Fermentation Conditions for Enhanced Cladoniamide Production

Optimizing fermentation conditions is crucial for enhancing the yield of secondary metabolites. While many studies on S. uncialis have focused on improving the titer of a co-produced enediyne, uncialamycin (B1248839) (UCM), the findings are highly relevant to cladoniamide production as they are often produced concurrently. nih.govresearchgate.net The optimization process involves systematically adjusting various physical and nutritional parameters.

Nutritional factors such as carbon and nitrogen sources, as well as mineral salts, profoundly affect antibiotic production in Streptomyces. nih.gov Research on S. uncialis has led to the development of an optimized production medium for its secondary metabolites. oup.comoup.com This medium was formulated through single-factor optimization experiments, which tested various components to achieve the highest possible titers. oup.com The resulting optimal medium for producing metabolites in submerged culture highlights the specific nutritional requirements of the strain. oup.comoup.com

Below is a data table detailing the composition of an optimized production medium established for S. uncialis metabolite production.

ComponentConcentration (g/L)Role
Mannitol10Carbon Source
Malt Extract2.5Carbon/Nitrogen Source
(NH₄)₂SO₄2Nitrogen Source
K₂HPO₄1Phosphate Source / pH Buffer
MgSO₄·7H₂O1Mineral/Cofactor
NaCl1Mineral/Osmolyte
CaCO₃2pH Buffer
CuSO₄·5H₂O0.01Trace Element/Cofactor
NaI0.005Precursor/Trace Element
FeSO₄·7H₂O0.001Trace Element/Cofactor
MnCl₂·4H₂O0.001Trace Element/Cofactor
ZnSO₄·7H₂O0.001Trace Element/Cofactor
This table is based on the optimized medium developed for Uncialamycin production by an engineered S. uncialis strain, which also produces cladoniamides. oup.comoup.com

Strategies for Improving Titer in Submerged Fermentation

Submerged fermentation is the preferred method for large-scale industrial production of microbial metabolites. A key goal in bioprocessing is to improve the product titer (the concentration of the product in the culture broth). For S. uncialis, several strategies have been employed to enhance the production of its secondary metabolites. nih.gov

One significant finding is that cladoniamides are major products in submerged fermentation, achieving titers of approximately 1.2 mg/L. nih.govoup.com This indicates that the biosynthetic pathway for cladoniamides is highly active under these conditions. In fact, to improve the yield of the less abundant co-metabolite uncialamycin, researchers have resorted to genetic engineering to delete the cladoniamide biosynthetic gene cluster (cla BGC). nih.gov This strategy prevents the cell from expending nutrients and precursors on cladoniamide synthesis, thereby redirecting resources to the other pathway. nih.gov

Other strategies that have proven effective for improving titers of metabolites from S. uncialis and could be applied to cladoniamide production include:

Chemical Mutagenesis: Traditional strain improvement through mutagenesis can generate hyper-producing mutants. nih.govoup.com

Manipulation of Pathway-Specific Regulators: Overexpression of positive regulatory genes within the biosynthetic gene cluster can significantly boost production. nih.gov

Fed-Batch Cultivation: Controlling factors like pH and dissolved oxygen in fed-batch reactors can lead to further titer improvements and support industrial-scale production. nih.gov

These approaches highlight a biotechnology platform for enhancing the production of desired metabolites from S. uncialis. nih.govoup.com

Influence of Culture pH on Cladoniamide Metabolite Profile

The pH of the culture medium is a critical environmental factor that significantly impacts the growth of Streptomyces and its production of secondary metabolites. nih.govresearchgate.net Variations in external pH can affect a variety of cellular processes, including the activity of enzymes involved in metabolic reactions and the biosynthesis of secondary metabolites. researchgate.net For Streptomyces, the optimal pH for growth may differ from the optimal pH for antibiotic production. researchgate.net

In the fermentation of S. uncialis, the pH is carefully controlled. Seed cultures are typically grown at a pH of 7.3, while the optimized production medium is adjusted to a pH of 7.2. nih.govoup.com Maintaining a stable pH, often with the use of buffers like K₂HPO₄ and CaCO₃, is essential for maximizing yield. magtech.org.cnresearchgate.net

Fermentation StageOrganismOptimal pHReference
Seed CultureStreptomyces uncialis7.3 nih.govoup.com
Production CultureStreptomyces uncialis7.2 oup.comoup.com
General ProductionStreptomyces sp. RUPA-08PR8.0 nih.gov
General ProductionActinomycetes YJ17.0 researchgate.net

Chemical Biology Applications and Probes Derived from Cladoniamide a

Development of Cladoniamide A as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific protein target. nih.govcolumbia.edu The development of a bioactive natural product like this compound into a chemical probe is a key step in understanding its mechanism of action and leveraging its properties for further biological investigation. wustl.edu The journey from a potent cytotoxic agent to a refined chemical tool involves identifying its molecular target and creating derivatives that facilitate the study of its interactions within a native cellular context. columbia.edu

The initial steps toward developing this compound as a chemical probe involved classic chemical genetics and genomics approaches. niph.go.jp Studies on this compound and its close analog, BE-54017, used a multidrug resistance-suppressed strain of fission yeast (Schizosaccharomyces pombe) to screen for resistant mutants. acs.org This powerful technique in chemical biology allows for the identification of a drug's molecular target by sequencing the genomes of resistant organisms and identifying mutations that confer resistance. acs.orgrockefeller.edu This work successfully identified the vacuolar H+-ATPase (V-ATPase) as the cellular target for this class of compounds, providing a crucial piece of information needed to develop more targeted probes. acs.orgresearchgate.net

A significant advancement in this area has been the synthesis of biotinylated analogs of this compound (Bio-CA) and its inactive metabolite, cladoniamide D (Bio-CD). ubc.ca The purpose of these analogs is to enable future pull-down experiments for the definitive identification and validation of the cellular target. ubc.ca This demonstrates a clear and deliberate effort to convert the cladoniamide scaffold into a set of functional chemical probes for biological discovery. ubc.ca

Affinity-based probes (AfBPs) are indispensable tools in chemical proteomics for the identification of a small molecule's cellular targets. nih.gov These probes are typically constructed with three key components: a "warhead" that recognizes and binds to the target protein (in this case, the this compound scaffold), a linker, and a reporter tag (such as biotin) for enrichment and identification. nih.gov The probe binds non-covalently to its target, and the subsequent affinity purification allows for the isolation and identification of the target protein, often via mass spectrometry. nih.gov

The development of a biotinylated this compound represents a direct application of this strategy. ubc.ca In a reported study, researchers created biotinylated versions of both the active compound, this compound (Bio-CA), and an inactive analog, cladoniamide D (Bio-CD). ubc.ca The inclusion of an inactive control probe is critical in affinity-based experiments to distinguish specific target binding from non-specific interactions. The design of these probes allows for their use in affinity purification workflows, such as pull-down assays, to isolate the V-ATPase and other potential binding partners from cell lysates, thereby confirming the target and potentially uncovering new biology. ubc.ca

Probe NameParent CompoundPurposeReference
Bio-CAThis compoundAffinity probe for target identification (active) ubc.ca
Bio-CDCladoniamide DAffinity probe for target identification (inactive control) ubc.ca

Photoaffinity labeling (PAL) is another powerful technique for identifying and mapping the binding sites of small molecules on their protein targets. nih.govenamine.net A photoaffinity probe incorporates a photoreactive functional group (e.g., a diazirine, benzophenone, or aryl azide) into the structure of the ligand. enamine.netresearchgate.net Upon irradiation with UV light, this group generates a highly reactive species that forms a covalent bond with nearby amino acid residues in the protein's binding pocket. nih.gov This permanent linkage allows for more stringent purification and precise identification of the binding site. nus.edu.sg

While PAL is a widely used and robust method for target validation and binding site elucidation in chemical biology, nih.gov a review of the current scientific literature indicates that specific photoaffinity probes derived from the this compound scaffold have not yet been reported. The synthesis of such a probe would be a logical next step in the chemical biology investigation of this natural product. It would involve chemically modifying the this compound structure to include a photoreactive moiety at a position that does not disrupt its binding to the V-ATPase. A successful cladoniamide-based photoaffinity probe could provide high-resolution information about its binding site on the V-ATPase complex, potentially revealing why it is such a potent inhibitor and guiding the design of new therapeutic agents. acs.org

Use of this compound Scaffolds in Targeted Protein Degradation Studies

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govprotein-degradation.org This is often achieved using heterobifunctional molecules called proteolysis-targeting chimeras (PROTACs). bmglabtech.com A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. elifesciences.org By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein. mdpi.com

The this compound scaffold, with its confirmed high-affinity binding to the V-ATPase, represents a potential "warhead" for the construction of a PROTAC designed to degrade this enzyme complex. Such a degrader could offer a different therapeutic modality compared to simple inhibition, as it leads to the removal of the entire protein target. nih.govdundee.ac.uk

However, based on available scientific literature, the this compound scaffold has not yet been incorporated into a PROTAC or other targeted protein degrader. The development of a cladoniamide-based degrader would be a novel research direction. It would require the identification of suitable points on the cladoniamide structure for linker attachment that preserve V-ATPase binding and the subsequent conjugation to a known E3 ligase ligand. Such an endeavor could potentially yield a powerful research tool for studying the consequences of V-ATPase degradation and could have therapeutic implications for diseases where V-ATPase is a target. acs.orgresearchgate.net

Interrogating Cellular Processes with this compound and Analogs

This compound and its analogs have proven to be effective molecules for interrogating fundamental cellular processes, primarily due to their potent inhibition of the V-ATPase. acs.orgresearchgate.net The V-ATPase is crucial for acidifying various intracellular organelles, such as vacuoles and lysosomes, and for pumping protons across the plasma membrane in some cell types. acs.orgresearchgate.net By inhibiting this proton pump, cladoniamides disrupt cellular pH homeostasis, a process vital for cell survival, proliferation, and function.

A key example of their use as cellular interrogators is the study that identified their target. By observing that yeast mutants with specific changes in V-ATPase subunits became resistant to this compound and BE-54017, researchers were able to directly link V-ATPase function to the compounds' cytotoxic effects. acs.org Further experiments demonstrated that these indolotryptolines prevent the acidification of vacuoles in yeast in a dose-dependent manner, providing direct evidence of their on-target effect within the cell. acs.org These compounds serve as valuable tools to study the diverse roles of V-ATPase in cellular physiology and in disease states like cancer, where altered pH regulation is a known hallmark. researchgate.net

The antiproliferative activity of this compound and its various natural and synthetic analogs against different cancer cell lines further highlights their utility in probing cellular pathways related to cancer cell survival and growth. nih.govresearchgate.net

Compound/AnalogBiological ActivityTarget Cell Line/SystemReference
This compound Potent antiproliferative activity; V-ATPase inhibitionHCT-116 (colon cancer), S. pombe acs.orgnih.gov
Cladoniamide B Nanomolar cytotoxic agentHCT-116 (colon cancer) nih.gov
Cladoniamide G Active lead analogue against breast cancerMCF-7 (breast cancer) nih.govresearchgate.net
BE-54017 Potent antiproliferative activity; V-ATPase inhibitionA431 (skin cancer), S. pombe niph.go.jpacs.org
Xenocladoniamide D Inhibitor of colon cancer cell lineHCT-116 (colon cancer) researchgate.net

Q & A

Q. What are the key enzymatic steps in Cladoniamide A biosynthesis, and how can researchers experimentally validate these pathways?

  • Methodological Answer : The biosynthesis involves enzymes such as ClaM1 (an N-methyltransferase) and ClaX1/X2 (oxidases). To validate these steps:
  • Gene deletion : Construct mutant strains (e.g., S. coelicolor YD52 with claM1 deletion) and analyze metabolites via LC-MS and NMR to identify pathway intermediates (e.g., demethylcladoniamides) .
  • Heterologous expression : Express claX1 in E. coli and feed synthetic precursors (e.g., arcyriaflavin A) to track product formation using HPLC and UV-Vis spectroscopy .
  • Activity assays : Test enzyme substrate specificity by comparing metabolite profiles in wild-type vs. mutant strains .

Q. How should researchers approach structural elucidation of this compound analogs, and what analytical techniques are critical for distinguishing between stereoisomers?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configurations (e.g., cis-diols in intermediates like compound [10]) .
  • 2D NMR : Use COSY, NOESY, and HSQC to assign stereochemistry and differentiate isomers (e.g., indolo-oxazino-carbazole scaffolds) .
  • MS/MS fragmentation : Correlate fragmentation patterns with structural features (e.g., chlorinated vs. non-chlorinated derivatives) .

Q. What experimental strategies are recommended for identifying this compound analogs with bioactivity against cancer cell lines?

  • Methodological Answer :
  • Dose-response assays : Screen purified compounds (e.g., [13/14], [15]) against cell lines (e.g., HCT-116) using standardized IC50 protocols .
  • Structure-activity relationships (SAR) : Compare bioactivity of methylated vs. non-methylated derivatives to assess the role of N6-methylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity observed in this compound biosynthetic enzymes?

  • Methodological Answer :
  • Principal contradiction analysis : Identify the dominant factor influencing enzyme activity (e.g., N-methylation vs. chlorination) using mutant strains and substrate analogs .
  • Enzyme promiscuity assays : Test ClaM1’s ability to methylate non-native substrates (e.g., xenocladoniamides) in vitro .
  • Competitive inhibition studies : Quantify kinetic parameters (Km, Vmax) to determine preferential substrates .

Q. What methodological considerations are essential when designing experiments to investigate non-enzymatic routes in this compound biosynthesis?

  • Methodological Answer :
  • Abiotic reaction simulations : Replicate biosynthetic conditions (pH, temperature) in cell-free systems to detect spontaneous dimerization or oxidation of indole precursors .
  • Isotopic labeling : Use ¹³C-labeled tryptophan to trace non-enzymatic incorporation into indolocarbazole cores .
  • Control experiments : Compare metabolite yields in E. coli expressing claX1 vs. empty vector to distinguish enzymatic vs. non-enzymatic products .

Q. How should researchers address discrepancies between in vitro and in vivo activity of this compound biosynthetic enzymes?

  • Methodological Answer :
  • Solubility optimization : Test codon-optimized enzyme variants (e.g., AbeX1/X2) or fusion tags to improve in vitro solubility .
  • Metabolic context analysis : Use proteomics to compare enzyme expression levels in native hosts (e.g., Streptomyces) vs. heterologous systems .
  • Co-factor supplementation : Add SAM or FAD in vitro to determine if co-factor availability limits activity .

Q. What statistical approaches are recommended for analyzing variability in this compound production across fermentation batches?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize fermentation parameters (e.g., pH, aeration) and identify critical variables .
  • Error bar analysis : Calculate standard deviations for metabolite yields and apply t-tests to assess significance .
  • Multivariate regression : Corporate environmental factors (e.g., temperature, nutrient gradients) into predictive models .

Data Handling & Reproducibility

Q. How can researchers ensure reproducibility when replicating this compound biosynthesis studies from primary literature?

  • Methodological Answer :
  • Detailed protocols : Document strain genotypes (e.g., S. coelicolor YD52), fermentation conditions (e.g., 12 L scale), and purification steps (e.g., column chromatography gradients) .
  • Raw data archiving : Deposit NMR spectra, HPLC chromatograms, and crystallographic data in public repositories (e.g., Zenodo) .

Q. What strategies mitigate bias in interpreting this compound bioactivity data?

  • Methodological Answer :
  • Blinded assays : Assign compound codes to avoid confirmation bias during IC50 determinations .
  • Negative controls : Include solvent-only and non-producing strain extracts to validate specificity .

Ethical & Reporting Standards

How should researchers address unresolved questions in this compound biosynthesis in publication discussions?

  • Methodological Answer :
  • Gap analysis : Highlight limitations (e.g., uncharacterized enzymes in the cla cluster) and propose follow-up studies (e.g., CRISPR-Cas9 knockout screens) .
  • Comparative synthesis : Contrast findings with related pathways (e.g., BE-54017 biosynthesis) to contextualize novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.